molecular formula C7H10ClF2N3O B1407827 (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride CAS No. 1448440-51-4

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride

Cat. No. B1407827
CAS RN: 1448440-51-4
M. Wt: 225.62 g/mol
InChI Key: FWEDQWSJHMMMGQ-JEDNCBNOSA-N
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Description

Amino acids and their derivatives are fundamental building blocks in nature. They are involved in numerous biochemical processes, and understanding their structures and properties is crucial in fields such as biochemistry, medicinal chemistry, and pharmacology .


Synthesis Analysis

The Strecker Synthesis is a common method for preparing α-aminonitriles, which are versatile intermediates for the synthesis of amino acids . This reaction is promoted by acid, and HCN must be supplied or generated in situ from cyanide salts .


Molecular Structure Analysis

Amino acids consist of a carbon atom bonded to an amino group (―NH2), a carboxyl group (―COOH), a hydrogen atom (―H), and an organic side group (called ―R). They are both carboxylic acids and amines .


Chemical Reactions Analysis

The Strecker Synthesis involves the condensation of ammonia with an aldehyde to form an imine. The cyanide then adds as a nucleophile to the imine carbon, generating the α-aminonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the properties of amino acids result from the properties of the R group, particularly its tendency to interact with water and its charge .

Mechanism of Action

The exact mechanism of action would depend on the specific biochemical pathway or process in which the compound is involved. For example, α-aminonitriles can be hydrolyzed to form α-amino acids .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some compounds may be irritants or cause skin sensitization .

Future Directions

Recent advances in the synthesis of α-amino ketones, which are important in synthetic and medicinal chemistry, suggest that new methodologies and applications will continue to be developed .

properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O.ClH/c8-7(9)1-5(2-10)12(4-7)6(13)3-11;/h5H,1,3-4,11H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEDQWSJHMMMGQ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC1(F)F)C(=O)CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1448440-51-4
Record name 2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448440-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride
Reactant of Route 2
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride
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(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride
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(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride
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(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride
Reactant of Route 6
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(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride

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